

Application Notes: 4-Methoxycinnamic Acid as a Versatile Precursor in Organic Synthesis

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Compound of Interest		
Compound Name:	4-Methoxycinnamic Acid	
Cat. No.:	B028495	Get Quote

Introduction

4-Methoxycinnamic acid (p-MCA), a naturally occurring phenylpropanoid found in various plants, serves as a pivotal precursor in organic synthesis.[1][2] Its chemical structure, featuring a carboxylic acid group, a propenoic acid chain, and a methoxy-substituted phenyl ring, offers multiple reactive sites for chemical modification.[3] This makes it a valuable building block for synthesizing a diverse range of compounds, from commercially significant UV filters to biologically active molecules with therapeutic potential.[4][5] These notes provide detailed protocols and applications for researchers, scientists, and drug development professionals utilizing **4-methoxycinnamic acid** in synthesis.

Application 1: Synthesis of UV Filters - Octyl p-Methoxycinnamate (OMC)

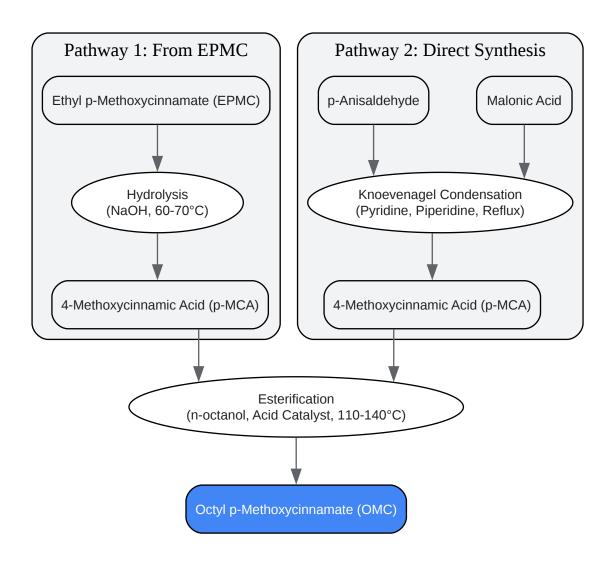
One of the most prominent applications of **4-methoxycinnamic acid** is in the synthesis of Octyl p-Methoxycinnamate (OMC), also known as octinoxate.[6] OMC is a widely used ingredient in sunscreens and other cosmetic products for its ability to absorb UV-B radiation, protecting the skin from sun damage.[6][7] The primary synthetic route involves the esterification of **4-methoxycinnamic acid** with 2-ethylhexanol.[6]

Workflow for OMC Synthesis

The synthesis can be approached via two main pathways: direct esterification of **4-methoxycinnamic acid** or by first obtaining **4-methoxycinnamic acid** through the hydrolysis



of its esters, such as ethyl p-methoxycinnamate (EPMC), which can be isolated from plants like Kaempferia galanga.[7][8]



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Caption: Synthetic pathways to Octyl p-Methoxycinnamate (OMC) using **4-methoxycinnamic** acid.

Quantitative Data for OMC Synthesis



Step	Reactants	Catalyst/Re agents	Conditions	Yield	Reference
Hydrolysis	Ethyl p- methoxycinna mate, NaOH	Ethanol	60-70°C, 3 hours	72%	[7]
Esterification	4- methoxycinna mic acid, n- octanol	HCI	110-140°C, 3 hours	71.60%	[7]
Knoevenagel	p- Anisaldehyde , Malonic acid	Pyridine, Piperidine	Reflux, 4 hours	98%	[9]

Experimental Protocols

Protocol 1: Hydrolysis of Ethyl p-Methoxycinnamate (EPMC) to **4-Methoxycinnamic Acid**[7]

- Add 0.0374 mol of NaOH to ethanol in a reaction flask.
- Add 0.024 mol of EPMC to the solution.
- Maintain the reaction temperature at 60-70°C for 3 hours with stirring.
- After cooling, dissolve the resulting white colloids in 200 mL of distilled water.
- Acidify the solution with 15% HCl until a pH of 4 is reached, inducing precipitation.
- Filter the white precipitate and rinse thoroughly with water.
- Purify the crude **4-methoxycinnamic acid** by recrystallization from ethanol.

Protocol 2: Fischer Esterification of **4-Methoxycinnamic Acid** to Octyl p-Methoxycinnamate (OMC)[7][10]

 In a round-bottom flask equipped with a reflux condenser, mix 1 mmol of 4methoxycinnamic acid with 10 mL of n-octanol.



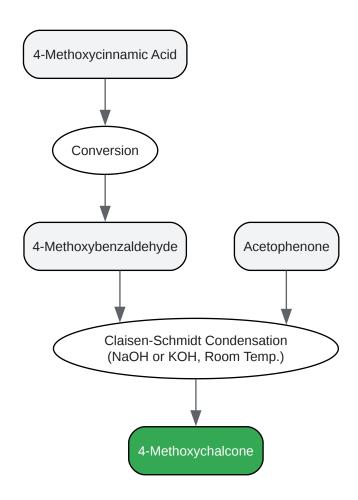
- Carefully add 0.5 mL of concentrated HCl as a catalyst.
- Heat the mixture to reflux at a temperature between 110-140°C for 3-4 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature.
- Neutralize the excess acid with a saturated sodium bicarbonate solution.
- Extract the product using an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the organic phase under reduced pressure to obtain the crude OMC, which can be further purified by chromatography.

Application 2: Synthesis of Chalcones

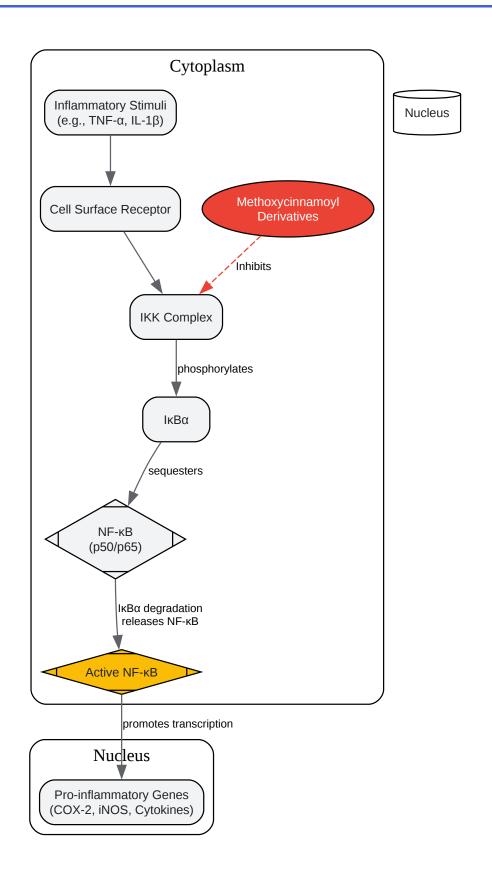
4-Methoxycinnamic acid can be converted into 4-methoxybenzaldehyde, a key starting material for the Claisen-Schmidt condensation reaction to produce chalcones.[11] Chalcones are α,β -unsaturated ketones that form the central core for a variety of important biological compounds, including flavonoids and isoflavonoids, and are investigated for their anticancer, anti-inflammatory, and antimicrobial properties.[12][13]

Workflow for Chalcone Synthesis









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